N-(1,3-dihydroxypropan-2-yl)formamide
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Overview
Description
N-(1,3-dihydroxypropan-2-yl)formamide is an organic compound with the molecular formula C4H9NO3 It is characterized by the presence of a formamide group attached to a 1,3-dihydroxypropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxypropan-2-yl)formamide typically involves the reaction of formamide with 1,3-dihydroxypropan-2-yl derivatives. One common method is the reaction of formamide with glycidol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydroxypropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are primary or secondary amines.
Substitution: The major products are ethers or esters, depending on the substituent used.
Scientific Research Applications
N-(1,3-dihydroxypropan-2-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1,3-dihydroxypropan-2-yl)formamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The hydroxyl groups in the compound can form hydrogen bonds with amino acid residues, affecting the overall conformation and activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dihydroxypropan-2-yl)methacrylamide: Similar in structure but contains a methacrylamide group instead of a formamide group.
1,3-dihydroxypropan-2-yl acetate: Contains an acetate group instead of a formamide group.
Uniqueness
N-(1,3-dihydroxypropan-2-yl)formamide is unique due to its specific combination of a formamide group with a 1,3-dihydroxypropan-2-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1490044-36-4 |
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Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)formamide |
InChI |
InChI=1S/C4H9NO3/c6-1-4(2-7)5-3-8/h3-4,6-7H,1-2H2,(H,5,8) |
InChI Key |
ZMUNCSIDODXWDP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)NC=O)O |
Purity |
95 |
Origin of Product |
United States |
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